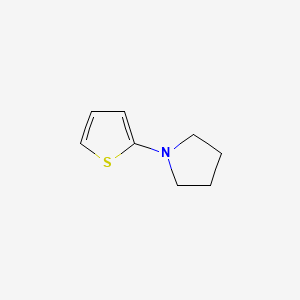

2-Pyrrolidino-thiophene

Descripción

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the backbone of many biological and industrial molecules. Pyrrolidine (B122466), a saturated five-membered nitrogen-containing heterocycle, and thiophene (B33073), an aromatic five-membered sulfur-containing heterocycle, are two prominent examples. ksu.edu.satandfonline.com The fusion of these two distinct heterocyclic rings into the 2-Pyrrolidino-thiophene scaffold creates a molecule with a unique combination of properties. The pyrrolidine ring provides a three-dimensional, non-planar structure and a basic nitrogen atom, while the thiophene ring contributes aromaticity and a sulfur atom that can participate in various chemical interactions. ksu.edu.sanih.gov This hybrid nature is central to the growing interest in this class of compounds.

The synthesis of pyrrolidine and thiophene derivatives can be achieved through various methods. For instance, pyrrolidine can be produced industrially by reacting 1,4-butanediol (B3395766) with ammonia. wikipedia.org Laboratory syntheses often involve treating 4-chlorobutan-1-amine (B1590077) with a strong base or employing cascade reactions. wikipedia.org The Paal-Knorr synthesis is a classic method for producing substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. ksu.edu.sa More contemporary approaches, such as multicomponent reactions, offer efficient ways to generate diverse pyrrolidine derivatives. tandfonline.com

The strategic combination of pyrrolidine and thiophene moieties within a single molecular framework has proven to be a fruitful area of research. Pyrrolidine and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govresearchgate.net This is attributed to their ability to provide three-dimensional diversity, which is crucial for effective interaction with biological targets. nih.govresearchgate.net The non-planar nature of the pyrrolidine ring allows for a more comprehensive exploration of the pharmacophore space. nih.gov

Thiophene-containing compounds have also demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiimpactfactor.org The fusion of these two rings in pyrrolidine-thiophene hybrids can lead to synergistic effects, resulting in compounds with enhanced or novel biological profiles. Research has shown that such hybrids can exhibit significant biological activities, making them attractive targets for drug discovery programs. ontosight.ai For example, spiro-pyrrolidine thiophene derivatives have been synthesized and evaluated for their cytotoxic activity, with some compounds showing promising effects against cancer cell lines. africaresearchconnects.com

The significance of these hybrid scaffolds extends beyond medicinal chemistry. The unique electronic and structural properties of this compound derivatives make them interesting candidates for materials science and catalysis. The presence of both a saturated, flexible ring and an aromatic, electron-rich ring allows for fine-tuning of the molecule's properties through chemical modification.

The inherent structural and chemical diversity of this compound derivatives opens up avenues for a wide range of interdisciplinary research. The ability to modify both the pyrrolidine and thiophene rings allows for the creation of a vast library of compounds with tailored properties.

In medicinal chemistry , the focus lies on synthesizing and evaluating new derivatives as potential therapeutic agents. Researchers are exploring their efficacy as anticancer, antimicrobial, and anti-inflammatory agents. ontosight.aiafricaresearchconnects.com For instance, certain fused thiophene derivatives have been investigated as dual inhibitors of VEGFR-2 and AKT, two key proteins in cancer cell proliferation. mdpi.com The development of novel synthetic methodologies, including multicomponent reactions and cycloaddition reactions, is crucial for accessing these complex molecular architectures. tandfonline.comafricaresearchconnects.com

In materials science , the electronic properties of the thiophene ring, combined with the structural versatility of the pyrrolidine moiety, make these compounds potential building blocks for organic electronic materials. The development of compounds like 4-(Pyrrolidino)thiophene-2-boronic acid highlights the potential for creating new materials with specific electronic or optical properties. sigmaaldrich.cn

In the field of catalysis , chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. nih.gov The incorporation of a thiophene ring could modulate the catalytic activity and selectivity of these catalysts, leading to new and more efficient synthetic methods.

The table below summarizes some of the key research areas and potential applications of this compound derivatives.

| Research Area | Potential Applications | Key Structural Features Utilized |

| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory agents | Pyrrolidine's 3D structure, Thiophene's biological activity |

| Materials Science | Organic electronic materials, Functional polymers | Thiophene's electronic properties, Pyrrolidine's structural tunability |

| Catalysis | Asymmetric organocatalysis | Chiral pyrrolidine backbone, Thiophene's electronic influence |

The continued exploration of this compound and its derivatives promises to yield exciting discoveries with far-reaching implications across the scientific landscape. The synergistic interplay between the pyrrolidine and thiophene rings provides a rich platform for the design and synthesis of novel molecules with diverse and valuable properties.

Structure

3D Structure

Propiedades

IUPAC Name |

1-thiophen-2-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-6-9(5-1)8-4-3-7-10-8/h3-4,7H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQSFEDQGUDURK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50466798 | |

| Record name | SBB059083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19983-18-7 | |

| Record name | SBB059083 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50466798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches to 2-Pyrrolidino-thiophene

Direct synthesis strategies offer efficient routes to this compound and its derivatives by assembling the core structure from simpler starting materials. These methods are often characterized by their atom economy and the ability to generate molecular complexity in a limited number of steps.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single reaction vessel to form a product that contains substantial portions of all the reactants. mdpi.com Several MCRs have been developed for the synthesis of complex molecules containing both pyrrolidine (B122466) and thiophene (B33073) rings.

One notable example involves a one-pot, three-component reaction for the synthesis of fully substituted thiophene derivatives. This reaction utilizes a 2-halomethyl derivative, acetylacetone, and a phenyl isothiocyanate under mild conditions to construct the thiophene ring. mdpi.com While this specific example doesn't directly yield this compound, the principles can be adapted. For instance, a reaction between an aldehyde, an amine (such as pyrrolidine), and a sulfur-containing component can lead to the formation of thiophene derivatives.

Another relevant MCR is the synthesis of pyrrolidine-2-one derivatives using a water-soluble supramolecular β-cyclodextrin as a catalyst. This three-component reaction of aldehydes, amines, and dimethylacetylenedicarboxylate (DMAD) proceeds at room temperature in a water-ethanol medium, offering an environmentally friendly route to pyrrolidinone structures. frontiersin.org The adaptation of such a reaction to include a thiophene-containing starting material could provide a direct route to the target compound.

A three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid has been described for the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines. acs.org This reaction proceeds through the formation of a spirooxindole intermediate. While the final product is not this compound, it demonstrates the potential of MCRs to generate complex heterocyclic systems containing a pyrrolidine ring fused or linked to other heterocycles.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Aldehydes, Amines, Dimethylacetylenedicarboxylate | β-Cyclodextrin, Water-Ethanol, Room Temperature | Pyrrolidine-2-ones | frontiersin.org |

| Isatin, Tetrahydroisoquinoline, Terminal Alkyne | Benzoic Acid | 5,6-Dihydropyrrolo[2,1-a]isoquinolines | acs.org |

| 2-Halomethyl derivative, Acetylacetone, Phenyl isothiocyanate | Mild Conditions | Substituted Thiophenes | mdpi.com |

Organocatalytic and Metal-Catalyzed Synthetic Pathways

Organocatalysis and metal catalysis provide elegant and efficient methods for the enantioselective synthesis of complex molecules, including those containing pyrrolidine and thiophene moieties.

Organocatalysis:

Organocatalytic asymmetric [3+2] cycloaddition reactions are a prominent strategy for the synthesis of pyrrolidine rings. For instance, the reaction of difluoromethylated ketoimines and methyleneindolinones catalyzed by a quinine-derived squaramide affords CF2H-containing dispiro[benzo[b]thiophene-oxindole-pyrrolidine]s in high yields and with excellent diastereoselectivities and enantioselectivities. rsc.orgrsc.org This highlights the power of organocatalysis in constructing complex spirocyclic systems where a pyrrolidine ring is fused to a thiophene-containing scaffold.

Another example is the organocatalytic enantioselective [3+2] cycloaddition between 2-arylidene-1,3-indandiones and N-2,2-difluoroethylbenzothiophenone imines, which yields dispiro[benzothiophenone-indandione-pyrrolidine]s. mdpi.com The use of a quinine-derived squaramide catalyst was crucial for achieving high yields and enantioselectivities. mdpi.com

Metal-Catalysis:

Transition metal-catalyzed reactions are also pivotal in the synthesis of pyrrolidine and thiophene-containing compounds. Palladium-catalyzed intramolecular aminoarylation of alkenes has been used to generate pyrrolidines. acs.org This process involves the oxidative addition of an aryl bromide, coordination of an amine, and subsequent insertion of the alkene into the Pd-N bond.

Ruthenium-catalyzed synthesis of conjugated iminotrienes followed by an intramolecular cyclization leads to the formation of polysubstituted pyrroles. nih.gov While this yields a pyrrole (B145914), the strategic approach could potentially be adapted for pyrrolidine synthesis in the presence of a thiophene moiety.

Iron-catalyzed radical cycloaddition of 2H-azirines and enamides represents a novel strategy for the synthesis of pyrroles, showcasing the versatility of iron catalysis in constructing five-membered nitrogen heterocycles. nih.gov

| Catalyst Type | Reaction Type | Substrates | Product | Reference |

| Quinine-derived squaramide | [3+2] Cycloaddition | Difluoromethylated ketoimines, Methyleneindolinones | Dispiro[benzo[b]thiophene-oxindole-pyrrolidine]s | rsc.orgrsc.org |

| Quinine-derived squaramide | [3+2] Cycloaddition | 2-Arylidene-1,3-indandiones, N-2,2-difluoroethylbenzothiophenone imines | Dispiro[benzothiophenone-indandione-pyrrolidine]s | mdpi.com |

| Palladium | Intramolecular Aminoarylation | Alkenyl amines, Aryl bromides | Pyrrolidines | acs.org |

| Ruthenium | Intramolecular Cyclization | Iminotrienes | Polysubstituted Pyrroles | nih.gov |

| Iron | Radical Cycloaddition | 2H-azirines, Enamides | Pyrroles | nih.gov |

Pyrrolidine Ring Formation in the Presence of Thiophene Moieties

An alternative and widely used approach involves the construction of the pyrrolidine ring onto a pre-existing thiophene-containing molecule. This allows for the late-stage introduction of the pyrrolidine moiety, which can be advantageous in the synthesis of complex target molecules.

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

1,3-Dipolar cycloaddition reactions are a cornerstone for the synthesis of five-membered heterocyclic rings, including pyrrolidines. The reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (such as an alkene) is a common method for constructing the pyrrolidine ring.

A series of polycyclic heterocycles containing spirooxindole, pyridine/thiophene, and pyrrolidine rings have been synthesized through the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. nih.govacs.org The azomethine ylides are generated in situ from the condensation of dicarbonyl compounds and secondary amino acids. This method provides a straightforward route to complex spiro-pyrrolidine thiophene derivatives. africaresearchconnects.com

Intramolecular Cyclization Protocols

Intramolecular cyclization reactions are a powerful strategy for forming the pyrrolidine ring. These reactions typically involve a thiophene-containing precursor with a suitably positioned nucleophile and electrophile that can react to form the cyclic structure.

One such method is the direct oxidative [4+1] cyclization of 2-alkynyl pyrrolidines with elemental sulfur to synthesize thieno[3,2-b]pyrroles. acs.org This transformation is believed to proceed through an electrophilic attack at the β-position of the pyrrolidine followed by an intramolecular thienannulation.

Furthermore, the intramolecular cyclization of γ-amino alcohols or ketones under acidic or basic conditions is a common method for pyrrolidine synthesis. The use of a strong base like lithium diisopropylamide (LDA) can facilitate deprotonation and subsequent ring closure.

Derivatization of Pre-formed Thiophene-Containing Precursors

The pyrrolidine ring can also be introduced by derivatizing a pre-formed thiophene-containing precursor. This often involves the functionalization of the thiophene ring followed by coupling with a pyrrolidine moiety or a precursor that can be converted into a pyrrolidine ring.

For example, the synthesis of N-[3-(methylcarbamoyl)thiophen-2-yl]-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves a multi-step process. This includes the formation of the thiophene derivative, followed by the sulfonylation of the pyrrolidine nitrogen using thiophene-2-sulfonyl chloride, and a final coupling reaction to link the two heterocyclic moieties.

Another approach is the photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jp While this does not directly involve a thiophene, the principle of ring contraction could potentially be applied to thiophene-containing aza-heterocycles.

Thiophene Ring Functionalization in Pyrrolidine-Substituted Systems

The presence of the pyrrolidine group significantly influences the reactivity of the thiophene ring, directing the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution on the Thiophene Nucleus

The pyrrolidine substituent, being a strong electron-donating group, activates the thiophene ring towards electrophilic attack. In comparison to benzene, five-membered aromatic heterocycles like thiophene, pyrrole, and furan (B31954) are generally more reactive in electrophilic aromatic substitution reactions. onlineorganicchemistrytutor.commsu.edu This enhanced reactivity is attributed to the ability of the heteroatom to stabilize the intermediate carbocation formed during the reaction. onlineorganicchemistrytutor.comuomustansiriyah.edu.iq

The general order of reactivity for these heterocycles is pyrrole > furan > thiophene > benzene. msu.edu For thiophene, electrophilic substitution preferentially occurs at the C2 (α) position, as the resulting intermediate is stabilized by three resonance structures, whereas attack at the C3 (β) position leads to a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.comuomustansiriyah.edu.iqksu.edu.sa In the case of this compound, the activating effect of the pyrrolidine group further enhances this inherent reactivity, directing incoming electrophiles to the vacant C5 position.

Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to proceed readily on the this compound system, likely under milder conditions than those required for benzene. vpscience.org The high reactivity of these systems necessitates the use of modified and milder reagents to avoid polymerization or the formation of polysubstituted products. msu.eduvpscience.org

Cross-Coupling Reactions at the Thiophene Ring

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to thiophene-containing molecules. The general mechanism for palladium-catalyzed cross-coupling reactions involves oxidative addition, transmetalation, and reductive elimination. acs.org The development of bulky and electron-rich phosphine (B1218219) ligands has significantly expanded the scope of these reactions. acs.org

In the context of pyrrolidine-substituted thiophenes, cross-coupling reactions provide a versatile method for introducing a wide range of substituents onto the thiophene ring. For instance, thiophene-based intermediates have been utilized in the synthesis of Polo-like kinase 1 (PLK1) inhibitors and potential anti-schizophrenia agents through C-N cross-coupling reactions. rsc.org

A specific example involves the synthesis of 1-(4-bromophenyl)-2-(thiophen-3-yl)ethane-1,2-dione, where pyrrolidine acts as a catalyst in a 2-oxoiminium mediated oxidative cross-coupling reaction. chemspider.com In this process, 2-oxo-2-(thiophen-3-yl)acetaldehyde reacts with pyrrolidine to form a reactive 2-oxoiminium ion, which then undergoes nucleophilic addition with (4-bromophenyl)boronic acid to yield the final dione (B5365651) product. chemspider.com This highlights the dual role that the pyrrolidine moiety can play, both as a substituent and as a catalytic species.

Furthermore, palladium-catalyzed cross-coupling reactions have been employed in the stereospecific synthesis of molecules containing tertiary stereocenters, including those with thiophene substrates. nih.gov The use of bulky phosphine ligands is crucial in these transformations to promote the desired reductive elimination over side reactions like β-hydride elimination. nih.gov

Stereoselective and Asymmetric Synthesis of this compound Analogs

The synthesis of chiral pyrrolidine derivatives is of significant interest due to their prevalence in natural products and pharmaceuticals. whiterose.ac.ukwhiterose.ac.uk Various stereoselective and asymmetric methods have been developed to access enantiomerically enriched pyrrolidine-containing molecules.

One notable strategy is the "clip-cycle" methodology, which involves an alkene metathesis reaction to "clip" an unsaturated Cbz-protected 'allyl' amine with an unsaturated thioester, followed by a chiral phosphoric acid-catalyzed aza-Michael "cycle" reaction. whiterose.ac.ukcore.ac.uk This method has been successfully applied to the synthesis of various substituted pyrrolidines in high yields and enantioselectivities. whiterose.ac.ukcore.ac.uk

Another approach involves the kinetic resolution of racemic pyrrolidine precursors. For example, racemic 2- and 3-substituted cyclization precursors have been resolved using a chiral phosphoric acid, achieving high enantiomeric excess. whiterose.ac.uk Chiral auxiliaries, such as (R)-phenylglycinol, have also been used to direct diastereoselective reactions, leading to the formation of single enantiomers of substituted pyrrolidines. whiterose.ac.uk

The reduction of substituted pyrroles can also be a route to functionalized pyrrolidines. Heterogeneous catalytic hydrogenation of highly substituted pyrrole systems has been shown to proceed with excellent diastereoselectivity, affording pyrrolidines with multiple new stereocenters. nih.gov

Organocatalytic domino reactions, such as the Michael/Mannich [3+2] cycloaddition, have been developed for the asymmetric synthesis of highly functionalized trifluoromethyl-substituted pyrrolidines. researchgate.net Similarly, organocatalytic enantioselective [3+2] cycloaddition reactions have been used to construct complex dispiro[benzothiophenone-indandione-pyrrolidine] derivatives with three stereocenters. mdpi.com

These synthetic strategies provide access to a diverse range of chiral this compound analogs, which are valuable building blocks for drug discovery and development. core.ac.ukmdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-pyrrolidino-thiophene. By analyzing the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C nuclei, the precise connectivity of atoms within the molecule can be determined.

The ¹H NMR spectrum is expected to show distinct signals for the protons on both the thiophene (B33073) and pyrrolidine (B122466) rings. The protons on the thiophene ring, being in an aromatic environment, will resonate at a lower field compared to the aliphatic protons of the pyrrolidine ring. The chemical environment of each proton dictates its specific chemical shift. For instance, the thiophene proton adjacent to the sulfur atom (H-5) is expected to have a different chemical shift than the protons at the C-3 and C-4 positions due to varying electron density and anisotropic effects. The protons of the pyrrolidine ring typically appear as multiplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The chemical shifts of the carbon atoms in the thiophene ring are characteristically found in the aromatic region of the spectrum, while the sp³-hybridized carbons of the pyrrolidine ring appear at a higher field. The carbon atom of the thiophene ring directly bonded to the nitrogen atom of the pyrrolidine ring (C-2) is significantly influenced by the electronegativity of the nitrogen, resulting in a downfield shift compared to other thiophene carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and established chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene H-3 | 6.10 - 6.30 | Doublet of Doublets (dd) | J(H3-H4) = 3.5-4.0, J(H3-H5) = 1.0-1.5 |

| Thiophene H-4 | 6.60 - 6.80 | Triplet (t) or dd | J(H4-H3) = 3.5-4.0, J(H4-H5) = 5.0-5.5 |

| Thiophene H-5 | 6.85 - 7.05 | Doublet of Doublets (dd) | J(H5-H4) = 5.0-5.5, J(H5-H3) = 1.0-1.5 |

| Pyrrolidine CH₂ (α to N) | 3.20 - 3.40 | Triplet (t) | J = 6.5-7.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and established chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene C-2 | 150 - 155 |

| Thiophene C-3 | 110 - 115 |

| Thiophene C-4 | 120 - 125 |

| Thiophene C-5 | 118 - 123 |

| Pyrrolidine C (α to N) | 50 - 55 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can be employed to confirm its molecular formula, C₈H₁₁NS. The calculated exact mass for this formula is 153.06122 Da.

Electron ionization (EI) mass spectrometry would be expected to produce a prominent molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 153. The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that is characteristic of the molecule's structure. The analysis of these fragments helps to confirm the connectivity of the thiophene and pyrrolidine rings.

A primary fragmentation pathway for this compound would likely involve the cleavage of the C-N bond connecting the two ring systems. This can lead to the formation of characteristic fragment ions. For instance, the loss of a neutral pyrrolidine radical could occur, or alternatively, fragmentation within the pyrrolidine ring itself.

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 153 | [C₈H₁₁NS]⁺˙ (Molecular Ion) | - |

| 124 | [C₇H₆NS]⁺ | C₂H₅ |

| 97 | [C₄H₃S-N]⁺ | C₄H₈ |

| 84 | [C₄H₄S]⁺˙ (Thiophene radical cation) | C₄H₇N |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to study conformational isomers. The vibrational modes of this compound are associated with the stretching and bending of its constituent bonds.

The IR spectrum would be expected to show characteristic absorption bands corresponding to the different functional groups. Aromatic C-H stretching vibrations of the thiophene ring typically appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyrrolidine ring are found below 3000 cm⁻¹. The C=C stretching vibrations of the thiophene ring usually give rise to one or more bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected in the 1250-1020 cm⁻¹ range.

Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching modes of the thiophene ring are often strong in the Raman spectrum due to the polarizability of the π-system. Analysis of both IR and Raman spectra can give a more complete picture of the vibrational characteristics of this compound.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3050 | 3100 - 3050 | Medium-Weak |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | 1600 - 1450 | Medium-Strong |

| CH₂ Scissoring (Pyrrolidine) | ~1460 | ~1460 | Medium |

| C-N Stretch | 1250 - 1020 | 1250 - 1020 | Medium |

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Investigations

Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic structure and photophysical properties of molecules. These techniques probe the transitions between electronic energy levels.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the thiophene ring. The presence of the electron-donating pyrrolidino group is likely to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted thiophene. It is also possible that n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, could be observed, though these are typically weaker than π→π* transitions. The solvent can have a significant effect on the position and intensity of these absorption bands.

Fluorescence spectroscopy can provide information about the excited state of the molecule. Many thiophene derivatives are known to be fluorescent. uconn.edu The emission wavelength and quantum yield of this compound would be dependent on its molecular structure and the surrounding environment, such as solvent polarity. The electron-donating nature of the pyrrolidino substituent may enhance the fluorescence quantum yield compared to the parent thiophene.

Table 5: Predicted Electronic Spectroscopy Properties for this compound

| Property | Predicted Value/Range | Transition Type |

|---|---|---|

| Absorption Maximum (λmax) | 240 - 280 nm | π→π* |

| Molar Absorptivity (ε) | 5,000 - 15,000 L mol⁻¹ cm⁻¹ | - |

| Emission Maximum (λem) | 300 - 400 nm | Fluorescence |

X-ray Diffraction Analysis of Crystalline Forms for Absolute Stereochemistry and Packing

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. It also provides detailed information about how molecules are arranged in the crystal lattice (crystal packing).

For this compound, which is achiral, single-crystal XRD would provide precise measurements of the geometry of both the thiophene and pyrrolidine rings and the C-N bond connecting them. It would also reveal the planarity of the thiophene ring and the conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

A review of the current scientific literature indicates that a single-crystal X-ray diffraction structure for this compound has not been reported. Therefore, detailed experimental data on its crystalline form and packing arrangement are not available at this time.

Surface-Enhanced Spectroscopic Characterization of this compound Thin Films

Surface-enhanced spectroscopic techniques, such as Surface-Enhanced Raman Spectroscopy (SERS), are highly sensitive methods used to study molecules adsorbed on or near the surface of plasmon-generating metallic nanostructures. These techniques can provide detailed structural information about thin films and interfaces.

For this compound, SERS could be used to characterize the structure and orientation of molecules in a thin film deposited on a suitable metallic substrate (e.g., silver or gold). The enhancement of the Raman signal would allow for the detection of very small amounts of the material. The interaction of the sulfur and nitrogen atoms with the metal surface could lead to specific orientations of the molecule, which could be inferred from the relative enhancement of different Raman bands.

As of this review, there are no specific studies in the published literature on the surface-enhanced spectroscopic characterization of this compound thin films. While SERS has been applied to the study of other thiophene derivatives, dedicated research on this particular compound has not been identified.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of 2-Pyrrolidinothiophene. mdpi.comnih.gov These methods provide a detailed picture of the molecule's electronic structure, conformational possibilities, and inherent reactivity.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The distribution of the HOMO and LUMO across the 2-Pyrrolidinothiophene structure would indicate the most probable sites for nucleophilic and electrophilic attack. Typically for enamines, the HOMO is localized on the nitrogen atom and the double bond, reflecting the electron-donating nature of the pyrrolidine (B122466) ring and the π-system. The LUMO would likely be distributed over the thiophene (B33073) ring's π-antibonding orbitals.

Table 1: Key Concepts in Frontier Molecular Orbital Analysis

| Concept | Description | Relevance to 2-Pyrrolidinothiophene |

| HOMO | Highest Occupied Molecular Orbital; region of highest electron density, acts as an electron donor. | Indicates the nucleophilic sites, likely involving the nitrogen lone pair and the enamine double bond. |

| LUMO | Lowest Unoccupied Molecular Orbital; region most susceptible to receiving electrons, acts as an electron acceptor. | Indicates the electrophilic sites, likely associated with the thiophene ring. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; a measure of chemical reactivity and kinetic stability. | A smaller gap would suggest higher reactivity for 2-Pyrrolidinothiophene in chemical reactions. |

Conformational Analysis and Potential Energy Surface Mapping

2-Pyrrolidinothiophene possesses conformational flexibility due to the non-planar nature of the pyrrolidine ring and the rotation around the C-N single bond connecting it to the thiophene ring. A thorough conformational analysis is essential to identify the most stable geometries (global and local minima) on the potential energy surface (PES).

Computational studies on related pyrrolidine enamines have shown that two key conformational features are critical: the puckering of the five-membered pyrrolidine ring and the orientation around the N–C(α) bond, which can lead to s-cis and s-trans conformers. researchgate.net The relative stability of these conformers is often dictated by subtle steric and electronic effects. High-level electronic structure methods are necessary to accurately calculate these small energy differences. researchgate.net

Mapping the PES involves calculating the energy of the molecule as a function of specific geometric parameters, such as dihedral angles. This allows for the identification of not only stable conformers but also the transition states that connect them, providing insight into the energy barriers for conformational changes. For 2-Pyrrolidinothiophene, this would involve mapping the energy profile for the rotation around the C(thiophene)-N(pyrrolidine) bond and the puckering coordinates of the pyrrolidine ring.

Reactivity Descriptors and Global/Local Chemical Reactivity Indices

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the chemical behavior of 2-Pyrrolidinothiophene. chemrxiv.orgajchem-a.com These indices, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Ionization Potential (I) and Electron Affinity (A) : These can be approximated from the energies of the HOMO and LUMO, respectively (I ≈ -EHOMO, A ≈ -ELUMO).

Chemical Hardness (η) : Calculated as (ELUMO - EHOMO)/2, it measures the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized. Soft molecules, with small HOMO-LUMO gaps, are generally more reactive. mdpi.com

Electronegativity (χ) : The negative of the chemical potential (μ), calculated as -(EHOMO + ELUMO)/2. It describes the ability of the molecule to attract electrons.

Electrophilicity Index (ω) : Calculated as μ²/2η, this index measures the propensity of a species to accept electrons. chemrxiv.org

Local reactivity indices, such as Fukui functions, can also be computed to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Chemical Interpretation |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / η | Measure of polarizability and reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | μ² / 2η (where μ = -χ) | Propensity to act as an electrophile. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, providing information that is often inaccessible through experimental means alone. rsc.org

Transition State Characterization and Reaction Pathway Determination

For any proposed reaction involving 2-Pyrrolidinothiophene, computational methods can be used to map the entire reaction pathway. This involves locating and characterizing the structures of reactants, intermediates, products, and, most importantly, the transition states (TS) connecting them. nih.gov

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Its geometry provides crucial information about the bond-making and bond-breaking processes during the reaction. researchgate.net By calculating the energies of all stationary points along the reaction pathway, an energy profile can be constructed. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is a key determinant of the reaction rate. Computational studies on related systems have successfully used DFT to calculate these parameters and elucidate complex multi-step reaction mechanisms. nih.govresearchgate.net

Solvent Effects on Reaction Energetics and Kinetics

Reactions are typically carried out in a solvent, which can significantly influence both the thermodynamics and kinetics of the process. Computational models can account for these solvent effects using various approaches, most commonly through implicit solvation models like the Polarizable Continuum Model (PCM). mdpi.com

These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. By performing calculations with a solvent model, it is possible to determine how the solvent stabilizes or destabilizes reactants, intermediates, and transition states. This, in turn, affects the reaction and activation energies. For reactions involving charge separation or charged species in the transition state, polar solvents are expected to lower the activation barrier, thereby accelerating the reaction rate. The choice of solvent can thus be a critical factor in determining the outcome and efficiency of a reaction involving 2-Pyrrolidinothiophene.

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules at an atomic level. nih.govnih.gov For 2-Pyrrolidinothiophene, MD simulations can provide significant insights into its intermolecular interactions and conformational flexibility, which are crucial for understanding its physical properties and biological activity. These simulations model the movement of atoms over time by solving Newton's equations of motion, offering a detailed view of molecular behavior that is often inaccessible through experimental techniques alone. nih.govdovepress.com

The conformational landscape of 2-Pyrrolidinothiophene is of particular interest. The pyrrolidine ring can adopt various puckered conformations (e.g., envelope, twist), and the orientation of the pyrrolidine ring relative to the thiophene ring can vary. MD simulations can explore these different conformations and determine their relative energies and probabilities of occurrence. nih.govmit.edu This is achieved by tracking the torsional angles and distances between different parts of the molecule over the simulation time. The resulting trajectory provides a statistical ensemble of conformations, from which preferred structures and the energy barriers between them can be identified.

Intermolecular interactions are also critical, especially when considering the behavior of 2-Pyrrolidinothiophene in different environments, such as in solution or in the binding pocket of a biological target. MD simulations can model the interactions between a 2-Pyrrolidinothiophene molecule and surrounding solvent molecules or a host molecule. dovepress.com These interactions can include hydrogen bonds, van der Waals forces, and electrostatic interactions. By analyzing the radial distribution functions and interaction energies, the nature and strength of these intermolecular forces can be quantified. For instance, in an aqueous environment, simulations can reveal the structure of the hydration shell around the molecule and the dynamics of water molecules in its vicinity.

A hypothetical MD simulation of 2-Pyrrolidinothiophene could involve placing the molecule in a box of solvent (e.g., water) and simulating its behavior over a period of nanoseconds. The analysis of such a simulation could yield data on key structural parameters and interactions.

Table 1: Hypothetical Molecular Dynamics Simulation Data for 2-Pyrrolidinothiophene

| Parameter | Description | Simulated Value |

|---|---|---|

| Dihedral Angle (Cα-Cβ-N-C1') | Rotation around the bond connecting the thiophene and pyrrolidine rings. | Bimodal distribution with peaks at -120° and 60° |

| Pyrrolidine Ring Pucker | Describes the conformation of the pyrrolidine ring. | Predominantly C2-endo pucker |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | 250 Ų |

| Number of Hydrogen Bonds (with water) | Average number of hydrogen bonds between the molecule and water. | 2.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For 2-Pyrrolidinothiophene and its derivatives, QSAR studies can provide valuable mechanistic insights into their mode of action and guide the design of new analogs with improved potency. researchgate.net QSAR models are built by correlating molecular descriptors, which are numerical representations of chemical structure, with experimentally determined biological activity. nih.gov

The first step in a QSAR study is to generate a set of molecular descriptors for each compound in the series. These descriptors can be classified into several categories, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net These are important for understanding electrostatic interactions and chemical reactivity.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. They are crucial for understanding how a molecule fits into a binding site.

Hydrophobic Descriptors: These quantify the hydrophobicity of a molecule, with the most common descriptor being the logarithm of the partition coefficient (logP). Hydrophobicity plays a key role in membrane permeability and binding to hydrophobic pockets in proteins.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule and describe aspects such as branching and connectivity.

Once the descriptors are calculated, a mathematical model is developed using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds and to understand which molecular properties are most important for the observed biological activity. nih.gov

For a hypothetical series of 2-Pyrrolidinothiophene derivatives with reported anti-inflammatory activity, a QSAR study might reveal that the activity is positively correlated with the dipole moment and negatively correlated with the LUMO energy. This would suggest that compounds with a higher dipole moment and a lower LUMO energy are likely to be more potent. Such insights can guide further chemical synthesis by focusing on modifications that tune these electronic properties.

Table 2: Hypothetical QSAR Model for Anti-Inflammatory Activity of 2-Pyrrolidinothiophene Derivatives

| Descriptor | Coefficient | p-value | Mechanistic Implication |

|---|---|---|---|

| Dipole Moment (μ) | +0.75 | <0.01 | Enhanced electrostatic interactions with the target. |

| LUMO Energy | -0.52 | <0.05 | Increased susceptibility to nucleophilic attack or charge transfer interactions. |

| LogP | +0.21 | >0.05 (not significant) | Hydrophobicity has a minor influence on activity. |

This table represents a hypothetical QSAR model. The coefficients indicate the direction and magnitude of the relationship between the descriptor and biological activity.

By integrating the findings from molecular dynamics simulations and QSAR modeling, a more comprehensive understanding of the structure-activity relationships of 2-Pyrrolidinothiophene and its analogs can be achieved, facilitating the rational design of new and more effective molecules.

Mechanistic Organic Chemistry and Reactivity Studies

Kinetic Studies of Reactions Involving 2-Pyrrolidino-thiophene

Kinetic investigations, particularly through computational methods, have shed light on the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. These studies often focus on derivatives of 2-substituted thiophenes reacting with pyrrolidine (B122466). The rate of these reactions is highly dependent on the nature of the substituents on the thiophene (B33073) ring.

A computational study investigating the reaction between 2-methoxy-3-X-5-nitrothiophenes and pyrrolidine established a clear correlation between the electrophilicity of the thiophene substrate and the Gibbs free energy of activation (ΔG‡) for the initial nucleophilic attack. Electron-withdrawing groups on the thiophene ring enhance its electrophilicity, thereby lowering the activation barrier and increasing the reaction rate. The calculated activation free energies for the nucleophilic addition of pyrrolidine to various substituted thiophenes highlight this trend.

This table presents the calculated electrophilicity parameters and Gibbs free energy barriers for the nucleophilic addition of pyrrolidine to a series of 2-methoxy-3-X-5-nitrothiophenes. The data demonstrates a linear correlation, where stronger electron-withdrawing substituents (leading to a less negative E value) result in a lower activation energy barrier for the reaction.

Detailed Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The reactions of this compound can be broadly categorized into those where it acts as a nucleophile and those where the thiophene ring is attacked by an electrophile.

Nucleophilic Reactions (as the Nucleophile): In reactions such as the SNAr mechanism, the pyrrolidine nitrogen atom acts as the nucleophile. The reaction with an electrophilically activated thiophene (e.g., 2-methoxy-3-cyano-5-nitrothiophene) proceeds via a stepwise addition-elimination pathway.

Nucleophilic Addition: The reaction initiates with the attack of the pyrrolidine nitrogen on the C2 carbon of the thiophene ring. This step has a moderate energy barrier (e.g., 19.0 kcal/mol) and leads to the formation of a zwitterionic intermediate, often referred to as a Meisenheimer adduct.

Proton Transfer and Elimination: The subsequent elimination of the leaving group (e.g., methoxide) is facilitated by a proton transfer from the newly formed ammonium (B1175870) moiety. This proton transfer can occur through several pathways:

An uncatalyzed pathway involves a direct intramolecular proton transfer, which has a very high activation barrier (e.g., 47.3 kcal/mol) and is therefore kinetically unfavorable.

Electrophilic Reactions (as the Substrate): The pyrrolidine group is a strong electron-donating group, which activates the thiophene ring towards electrophilic aromatic substitution. This activation is due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. Consequently, this compound is highly susceptible to attack by electrophiles. The substitution is directed primarily to the C5 position (para to the pyrrolidino group) and to a lesser extent, the C3 position (ortho). The mechanism follows the standard pathway for electrophilic aromatic substitution:

Formation of the Sigma Complex: The electrophile attacks the electron-rich thiophene ring, breaking the aromaticity and forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the thiophene ring and yielding the substituted product.

Photochemical and Thermal Transformation Mechanisms

Specific studies detailing the photochemical and thermal transformation mechanisms solely for this compound are not extensively documented in the reviewed literature. However, the behavior of related thiophene derivatives provides insight into potential transformation pathways.

Photochemical Reactions: The photochemistry of thiophenes often involves rearrangements and isomerizations. For aryl-substituted thiophenes, irradiation can induce scrambling of the substituent positions around the ring. Other substituted thiophenes, particularly those with carbonyl groups, may undergo photocyclization reactions. For instance, (E)-isopropylidene-[α-(2-thienyl)ethylidene]succinic anhydrides undergo photochemical ring-closure. It is plausible that under UV irradiation, this compound could undergo transformations involving the C-N bond or rearrangements within the thiophene ring, though dedicated studies are required to confirm these pathways.

Thermal Transformations: The thermal stability of the thiophene ring is generally high. However, the substituents dictate the decomposition pathways. In the case of 2-aminothiophenes, thermal reactions often involve the amino group and adjacent functional groups, leading to cyclization and the formation of fused heterocyclic systems like thienopyrroles or thienopyrimidines. For example, the thermolysis of azidovinylbenzothiophenes results in the formation of fused pyrrole (B145914) products through nitrene insertion. While this compound lacks the specific functionalities for these particular cyclizations, its thermal decomposition at high temperatures would likely initiate at the weaker C-N bond or involve reactions with other present reagents, potentially leading to polymerization or fragmentation.

Mechanistic Aspects of Electropolymerization Processes of Thiophene-Pyrrolidine Monomers

Thiophene and its derivatives are well-known precursors for conducting polymers synthesized via electropolymerization. The presence of a pyrrolidine substituent significantly influences this process. The mechanism for the electropolymerization of a thiophene-pyrrolidine monomer generally follows a radical-cation pathway:

Monomer Oxidation: The process begins at the anode, where the this compound monomer is oxidized to a radical cation. The electron-donating nature of the pyrrolidine group lowers the oxidation potential of the monomer compared to unsubstituted thiophene, making it easier to polymerize.

Radical Cation Coupling: Two radical cations couple, typically at the C5 position, to form a dimeric dication. This coupling is the initial step of chain formation.

Deprotonation: The dicationic dimer undergoes deprotonation to form a neutral, conjugated dimer. This step rearomatizes the thiophene rings and is crucial for the propagation of the polymer chain.

Chain Propagation: The neutral dimer is more easily oxidized than the original monomer. It is re-oxidized to a radical cation, which then couples with another monomer radical cation, extending the polymer chain. This process of oxidation, coupling, and deprotonation repeats, leading to the growth of a poly(this compound) film on the electrode surface.

The resulting polymer possesses a conjugated backbone of polythiophene with pyrrolidine units as pendant groups. These groups influence the polymer's final properties, including its solubility, conductivity, and electrochemical behavior.

Catalytic Cycles and Enantioselectivity Mechanisms in Organocatalysis

The pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis. While specific studies employing this compound as a catalyst are limited, its structural similarity to highly successful catalysts, such as proline and diarylprolinol ethers, allows for a well-founded prediction of its catalytic mechanism in reactions involving carbonyl compounds. This mechanism operates through two primary activation modes: enamine and iminium ion catalysis.

Enamine Catalysis Cycle: This cycle is operative when an aldehyde or ketone reacts with an electrophile.

Enamine Formation: The secondary amine of the this compound catalyst reacts with a carbonyl compound (e.g., an aldehyde) to form a nucleophilic enamine intermediate. This step involves the transient formation of a carbinolamine, followed by dehydration.

Nucleophilic Attack: The enamine, being a much stronger nucleophile than the starting aldehyde, attacks an electrophilic substrate (e.g., a nitroolefin in a Michael addition). The stereochemistry of this step is controlled by the chiral environment created by the catalyst. The thiophene ring, as part of the catalyst backbone, would exert steric and electronic influence, guiding the approach of the electrophile to a specific face of the enamine.

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium. This releases the chiral product and regenerates the this compound catalyst, allowing it to enter a new catalytic cycle.

The enantioselectivity arises from the formation of a sterically defined enamine, which shields one of its faces, forcing the electrophile to attack from the less hindered side. The bulky and rigid nature of the thiophene backbone would play a crucial role in creating this biased steric environment.

Research Applications and Derived Chemical Systems

Applications in Catalysis

The field of catalysis continually seeks novel molecular scaffolds that can offer enhanced efficiency, selectivity, and stability. The unique electronic and structural characteristics of 2-Pyrrolidino-thiophene suggest its potential utility in both organocatalysis and as a ligand in transition metal-catalyzed reactions.

This compound as an Organocatalyst or Precursor for Organocatalysts

The pyrrolidine (B122466) scaffold is a privileged motif in the realm of asymmetric organocatalysis, largely due to the pioneering work with proline and its derivatives. mdpi.com These catalysts operate through the formation of enamine or iminium ion intermediates, facilitating a wide range of stereoselective transformations.

While there is a lack of specific studies employing this compound directly as an organocatalyst, its structure as a secondary amine suggests it could potentially participate in enamine catalysis. The electronic nature of the thiophene (B33073) ring, being an electron-rich aromatic system, could modulate the nucleophilicity of the enamine intermediate. It is conceivable that derivatives of this compound, particularly chiral versions, could be synthesized and evaluated for their catalytic efficacy in reactions such as asymmetric aldol (B89426) or Michael additions. For instance, the introduction of stereocenters on the pyrrolidine ring, a common strategy in the design of potent organocatalysts, could lead to novel catalysts with unique reactivity and selectivity profiles.

The table below illustrates the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition, providing a benchmark for the potential evaluation of catalysts derived from this compound.

| Catalyst Precursor | Reaction Type | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| Proline | Michael Addition | 95:5 | 99 |

| Diphenylprolinol silyl (B83357) ether | Michael Addition | 99:1 | >99 |

| (S)-N-Tritylpyrrolidine-2-carboxamide | Michael Addition | - | up to 95 |

This table presents data for established pyrrolidine-based organocatalysts to contextualize the potential performance of hypothetical catalysts based on this compound.

Ligand Design for Transition Metal-Catalyzed Reactions

The nitrogen atom of the pyrrolidine ring and the sulfur atom of the thiophene ring in this compound present potential coordination sites for transition metals. As such, this compound could serve as a bidentate or monodentate ligand in various catalytic processes. The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts. capes.gov.br

The electronic properties of the thiophene ring can be tuned by introducing substituents, which in turn would affect the electron-donating ability of the ligand and the stability of the resulting metal complex. For example, the incorporation of electron-withdrawing or electron-donating groups on the thiophene ring could modulate the catalytic activity of a coordinated metal center in cross-coupling reactions, hydrogenations, or polymerizations.

While no specific transition metal complexes of this compound are prominently reported in the literature for catalytic applications, the broader class of N- and S-containing ligands is extensively used. The table below summarizes the application of various N/S-ligands in transition metal catalysis, indicating the potential areas where this compound could be investigated.

| Ligand Type | Metal | Catalytic Reaction |

| Thioether-oxazoline | Palladium | Asymmetric allylic alkylation |

| Pyridine-Thioether | Rhodium | Hydroformylation |

| N-Aryl Pyrrolidine | Copper | C-N Cross-Coupling |

This table showcases examples of N/S-containing ligands to highlight the potential catalytic applications for complexes of this compound.

Advanced Materials Science Applications

The incorporation of heteroaromatic systems into polymers and nanomaterials is a key strategy for developing advanced materials with tailored electronic and optical properties. The this compound unit offers a unique combination of a conductive thiophene backbone with a functionalizable pyrrolidine side group.

Synthesis and Characterization of Conjugated Polymers and Oligomers Incorporating this compound Units

Polythiophenes are a well-studied class of conjugated polymers with applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. nih.gov The properties of polythiophenes can be significantly altered by the nature of the substituents on the thiophene ring.

The synthesis of polymers incorporating this compound units could be achieved through standard polymerization methods for thiophene derivatives, such as oxidative polymerization with FeCl₃ or through cross-coupling reactions like Stille or Suzuki polymerization of suitably functionalized monomers. The presence of the pyrrolidine group is expected to enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for solution-based processing of thin films for electronic devices.

Characterization of such polymers would involve techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to confirm the chemical structure, gel permeation chromatography (GPC) to determine molecular weight and polydispersity, and thermal analysis techniques (TGA/DSC) to assess thermal stability.

Investigation of Optoelectronic Properties and Charge Transport Mechanisms in Derived Materials

The electronic properties of conjugated polymers are dictated by their molecular structure, conformation, and solid-state packing. The pyrrolidino substituent in a poly(this compound) chain would exert both electronic and steric effects. Electronically, the nitrogen lone pair of the pyrrolidine could influence the electron density of the thiophene ring, thereby affecting the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels and, consequently, its optical bandgap. researchgate.net

Steric interactions between the pyrrolidino groups on adjacent monomer units would likely lead to a twisted conformation of the polymer backbone, which could impact the extent of π-conjugation and, therefore, the charge carrier mobility. The investigation of optoelectronic properties would involve UV-Vis absorption and photoluminescence spectroscopy to determine the optical bandgap and emissive properties. Cyclic voltammetry would be employed to probe the HOMO and LUMO energy levels.

The table below presents typical optoelectronic properties for various substituted polythiophenes, offering a comparative framework for materials derived from this compound.

| Polymer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Hole Mobility (cm²/Vs) |

| Poly(3-hexylthiophene) (P3HT) | -5.0 | -3.0 | 2.0 | 10⁻² - 10⁻¹ |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | -5.1 | -3.5 | 1.6 | 1 - 10 |

| Poly(3',4'-dibutyl-2,2':5',2''-terthiophene) | -5.2 | -2.9 | 2.3 | ~10⁻⁴ |

This table provides representative data for well-known polythiophene derivatives to contextualize the expected properties of polymers incorporating this compound units. acs.org

Formation of Functional Nanomaterials and Self-Assembled Structures

The self-assembly of π-conjugated molecules is a powerful bottom-up approach for the creation of well-ordered nanostructures with emergent properties. nih.gov Thiophene-based molecules, in particular, have been shown to self-assemble into various morphologies, including nanofibers, nanoribbons, and nanoparticles, driven by π-π stacking and other non-covalent interactions. researchgate.net

The this compound molecule, with its potential for hydrogen bonding through N-H (if derivatized) and intermolecular interactions involving the thiophene ring, could be a building block for supramolecular assemblies. The pyrrolidine group could also be functionalized with moieties that direct the self-assembly process or impart specific functionalities to the resulting nanomaterials. For instance, attaching long alkyl chains could promote the formation of lamellar structures, while incorporating recognition motifs could lead to sensor applications.

The characterization of such self-assembled structures would rely on microscopic techniques like atomic force microscopy (AFM) and scanning tunneling microscopy (STM) to visualize the morphology at the nanoscale. Spectroscopic methods would be used to probe the intermolecular interactions within the assemblies. These functional nanomaterials could find applications in areas such as nanoelectronics, sensing, and bio-imaging. mdpi.com

This compound as a Building Block in Complex Chemical Synthesis

The this compound scaffold, derived from the versatile 2-aminothiophene precursors, serves as a valuable intermediate in the construction of more elaborate molecular architectures. The Gewald reaction is a cornerstone in the synthesis of substituted 2-aminothiophenes, which are the direct precursors to 2-pyrrolidino-thiophenes. cabidigitallibrary.orgresearchgate.net This multicomponent reaction offers a straightforward and efficient route to highly functionalized thiophenes, which can then be further modified. cabidigitallibrary.orgresearchgate.net

The pyrrolidine ring can be introduced onto the thiophene core through various synthetic methodologies, creating a scaffold that is ripe for further chemical exploration. The resulting this compound can then participate in a range of chemical transformations, allowing for the introduction of additional functional groups and the construction of fused heterocyclic systems. For instance, the 2-aminothiophene precursors can be utilized in the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with significant biological activities.

The inherent reactivity of the thiophene ring, coupled with the nucleophilic nature of the pyrrolidine nitrogen, allows for a diverse array of chemical modifications. This dual reactivity makes this compound a valuable synthon for generating libraries of compounds for drug discovery and materials science.

Mechanistic Studies of Biological Interactions (Focus on Molecular-Level Chemical Mechanisms)

While direct and extensive mechanistic studies on this compound itself are not abundant in publicly available literature, the broader classes of thiophene and pyrrolidine derivatives have been the subject of intensive investigation. The insights gained from these studies provide a framework for understanding the potential biological interactions of compounds derived from the this compound core. The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can be crucial for drug-receptor interactions. nih.gov

Enzyme Inhibition Mechanisms (e.g., carbonic anhydrase, protein kinases)

Carbonic Anhydrase Inhibition:

Thiophene-based compounds have emerged as effective inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. nih.govnih.gov Novel substituted thiophene derivatives have demonstrated inhibitory activity against human carbonic anhydrase I and II isozymes (hCA I and II) with Ki values in the nanomolar range. nih.gov

The mechanism of inhibition often involves the coordination of a functional group on the thiophene derivative to the zinc ion in the active site of the enzyme. Molecular docking studies of benzenesulfonamide (B165840) derivatives containing a thiazolidinone moiety, which shares some structural similarities with the pyrrolidine ring, have shown that these compounds can efficiently bind within the active site cavity of hCA IX. nih.gov For derivatives of this compound to act as CA inhibitors, they would likely require the incorporation of a zinc-binding group, such as a sulfonamide. The thiophene ring itself can contribute to the binding affinity through hydrophobic and van der Waals interactions with amino acid residues in the active site.

Interactive Data Table: Inhibition of Carbonic Anhydrase by Thiophene Derivatives

| Compound | Target Isozyme | Inhibition Constant (Ki) |

| Thiophene Derivative 1 | hCA I | 447.28 nM |

| Thiophene Derivative 2 | hCA II | 309.44 nM |

| Thiophene Derivative 3 | hCA I | 1004.65 nM |

| Thiophene Derivative 4 | hCA II | 935.93 nM |

Note: The data represents findings for a series of novel substituted thiophene derivatives and not specifically this compound derivatives. nih.gov

Protein Kinase Inhibition:

The pyrrolo[2,3-d]pyrimidine nucleus, which can be synthesized from 2-aminothiophene precursors, is a well-known scaffold for ATP-competitive kinase inhibitors. nih.gov The design of such inhibitors often involves creating molecules that can mimic the binding of ATP to the kinase's active site. Thiophene derivatives have also been investigated as inhibitors of bacterial histidine kinases, targeting their highly conserved ATP-binding domain. nih.gov

For a this compound derivative to function as a kinase inhibitor, it would likely be functionalized to interact with key residues in the ATP-binding pocket. The thiophene ring could engage in hydrophobic interactions, while the pyrrolidine moiety could be modified to form hydrogen bonds with the hinge region of the kinase. The rational design of such inhibitors often employs structure-based drug design strategies. nih.gov

Receptor Binding and Modulation via Molecular Recognition (e.g., ion channels)

The modulation of ion channels is a critical mechanism of action for many therapeutic agents. While specific studies on the interaction of this compound derivatives with ion channels are limited, the constituent pyrrolidine and thiophene moieties are present in various ion channel modulators.

Pyrrolidinium-based ionic liquids have been studied for their effects on ion transport, which can provide insights into how the pyrrolidine ring might interact with the charged environments of ion channel pores. The modulation of ion channels often involves a combination of hydrophobic, electrostatic, and hydrogen-bonding interactions between the ligand and the channel protein. The specific nature of these interactions dictates whether the compound acts as an activator or an inhibitor.

The design of ion channel modulators is a complex field, with opportunities for identifying specific modulators targeting ion channels for new therapies. mdpi.com The this compound scaffold could serve as a starting point for the development of novel ion channel modulators, with modifications to the pyrrolidine and thiophene rings tailored to achieve selectivity for specific channel subtypes.

Rational Chemical Design Based on Structure-Activity Relationships (SAR)

The development of bioactive molecules from the this compound scaffold heavily relies on the principles of rational drug design and the elucidation of structure-activity relationships (SAR). semanticscholar.orgnih.govmdpi.com SAR studies on broader classes of 2-aminothiophenes have provided valuable insights into how structural modifications influence biological activity. researchgate.netsemanticscholar.org

For instance, in the context of designing inhibitors for bacterial histidine kinases, a structure-based drug design strategy starting from an inhibitor-bound crystal structure has been successfully employed to develop thiophene derivatives with significant inhibitory activity. nih.gov This approach involves making "intuitive" structural modifications to simplify the lead compound while maintaining or improving its binding affinity.

The general strategy for designing bioactive this compound derivatives would involve:

Target Identification: Selecting a specific enzyme or receptor implicated in a disease.

Scaffold Hopping and Modification: Using the this compound as a core and systematically modifying its structure. This could involve adding or altering substituents on both the thiophene and pyrrolidine rings.

Computational Modeling: Employing molecular docking and other in silico methods to predict the binding modes and affinities of the designed compounds. nih.gov

Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity in vitro and in vivo.

Iterative Optimization: Using the biological data to refine the SAR and design the next generation of more potent and selective compounds.

The ability to functionalize both the thiophene and pyrrolidine components of the this compound molecule provides a rich chemical space for exploring SAR and optimizing biological activity. nih.gov

Future Research Directions and Concluding Perspectives

Innovations in Green and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign processes, and the production of 2-pyrrolidino-thiophene derivatives is no exception. Research is increasingly focused on "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous substances.

Furthermore, the development of metal-free synthetic approaches is a critical goal. nih.gov While metal catalysts are effective, they can lead to toxic residues in the final products, which is a particular concern for pharmaceutical applications. nih.gov Researchers are exploring novel, cost-effective, and transition-metal-free methods, such as using elemental sulfur or potassium sulfide (B99878) as the sulfur source with substrates like cyclopropyl (B3062369) ethanol (B145695) derivatives or buta-1-enes. nih.gov These strategies not only advance the field of green chemistry but also simplify the purification of the target compounds. nih.gov

Table 1: Green Chemistry Approaches in Thiophene (B33073) Derivative Synthesis

| Green Strategy | Description | Advantages | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form the final product. | Reduces synthetic steps, minimizes waste, improves efficiency. | vjol.info.vnnih.gov |

| Eco-Friendly Solvents | Use of environmentally benign solvents like ethanol or water. | Reduces environmental impact and toxicity. | vjol.info.vnnih.gov |

| Metal-Free Synthesis | Avoidance of transition-metal catalysts in the synthetic process. | Eliminates metal toxicity, reduces purification costs. | nih.gov |

| Solvent-Free Reactions | Reactions are conducted without a solvent, often at elevated temperatures. | Reduces solvent waste, can increase reaction rates. | nih.gov |

Advanced Computational Design of Novel Derivatives and Materials

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. In the context of this compound, in silico methods are pivotal for designing novel derivatives with tailored properties.

Theoretical approaches, such as Density Functional Theory (DFT), are being used to investigate reaction mechanisms and predict the reactivity of various thiophene derivatives. nih.govnih.gov For example, computational studies on the nucleophilic aromatic substitution (SNAr) reaction between substituted thiophenes and pyrrolidine (B122466) have successfully established linear correlations between experimental data and calculated parameters like the Gibbs free energy barrier and Parr electrophilicity. nih.govresearchgate.net This theoretical framework provides a robust method to predict reactivity and guide the synthesis of new compounds. nih.govnih.gov

In medicinal chemistry, molecular docking and other computational techniques are used to design and screen libraries of thiophene-containing compounds for specific biological targets. nih.govnih.gov These methods simulate the binding of a potential drug molecule to a target protein, such as an enzyme or receptor, allowing researchers to predict its efficacy. nih.gov For example, molecular docking was used to investigate the binding energies of thiophene-based heterocycles with the D-alanine ligase protein, helping to explain their antimicrobial activity. nih.gov Similarly, structure-activity relationship (SAR) studies, often supported by computational modeling, are crucial for optimizing the potency and selectivity of drug candidates, such as BACE-1 inhibitors for Alzheimer's disease. acs.orgacs.org

Table 2: Computational Methods in this compound Research

| Computational Method | Application | Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Investigating reaction mechanisms and electronic structures. | Prediction of reactivity, understanding mechanistic pathways. | nih.govnih.gov |

| Molecular Docking | Simulating the interaction between a ligand and a protein target. | Prediction of binding affinity and mode, guiding drug design. | nih.govnih.gov |

| In Silico Screening | Virtually testing large libraries of compounds for activity. | Identification of promising lead compounds for further study. | nih.govnih.gov |

| Structure-Activity Relationship (SAR) | Correlating chemical structure with biological activity. | Optimization of drug candidates for improved potency and selectivity. | nih.govacs.org |

Elucidation of Unexplored Mechanistic Pathways

A fundamental understanding of reaction mechanisms is crucial for controlling chemical transformations and optimizing synthetic routes. Future research will continue to unravel the intricate mechanistic details of reactions involving this compound.

A prime example is the aromatic nucleophilic substitution (SNAr) reaction, a common method for synthesizing these compounds. Detailed computational studies have revealed that the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine proceeds via a stepwise pathway. nih.govnih.govresearchgate.net The initial step is the addition of pyrrolidine to the C2 position of the thiophene ring. nih.gov Subsequently, the elimination of methanol (B129727) is facilitated by a proton transfer from the newly formed ammonium (B1175870) intermediate to the methoxy (B1213986) group. nih.gov